3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO4. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .
Preparation Methods
The synthesis of 3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in studying biological pathways and interactions.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the inhibition of protein functions, resulting in various biological effects, including anti-cancer, anti-fungal, and anti-bacterial activities .
Comparison with Similar Compounds
3-Amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors used in chemotherapy.
These compounds share the trimethoxyphenyl group, which contributes to their bioactivity. this compound is unique due to its specific structure and the presence of an amino group, which may lead to distinct biological activities and applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-amino-3-(2,4,5-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4/c1-15-10-7-12(17-3)11(16-2)6-8(10)9(13)4-5-14/h6-7,9,14H,4-5,13H2,1-3H3 |
InChI Key |
YGXFYFMUZWDBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CCO)N)OC)OC |
Origin of Product |
United States |
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